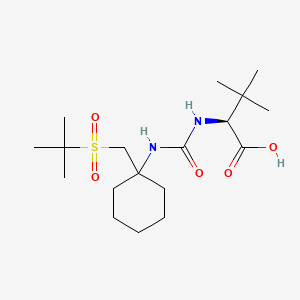

(S)-2-(3-(1-(叔丁基磺酰甲基)环己基)脲基)-3,3-二甲基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid, also known as (S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid, is a useful research compound. Its molecular formula is C18H34N2O5S and its molecular weight is 390.539. The purity is usually 95%.

BenchChem offers high-quality (S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

- The tert-butyl group in this compound plays a crucial role in chemical transformations. Researchers have explored its use as a versatile building block in organic synthesis. By leveraging the unique reactivity pattern of the tert-butyl moiety, scientists can create complex molecules efficiently .

- Tert-butylsulfonyl (Bus) serves as a novel protecting group for amines. It provides stability during synthetic processes, allowing selective functionalization of other parts of the molecule. Researchers have employed Bus to protect amine functionalities, facilitating the synthesis of diverse organic compounds .

- The crowded tert-butyl group has potential applications in biocatalytic processes. Researchers investigate its compatibility with enzymes and explore how it influences enzyme activity. Understanding its impact on enzyme stability and substrate specificity can lead to innovative biocatalysts .

- The unique structural features of this compound make it an attractive candidate for drug development. Medicinal chemists explore its interactions with biological targets, aiming to design novel pharmaceutical agents. Its stereochemistry and functional groups offer opportunities for creating potent drugs .

- Asymmetric synthesis is essential for producing enantiopure compounds. Researchers have utilized the tert-butylsulfonyl group to achieve chiral selectivity in catalytic reactions. By incorporating it into ligands or substrates, they enhance enantioselectivity in various transformations .

- Nature often employs bulky substituents like tert-butyl groups in biosynthetic pathways. Researchers study the relevance of this motif in natural product biosynthesis. Insights gained from such studies contribute to the total synthesis of complex natural products .

Chemical Transformations and Synthesis

Protecting Group for Amines

Biocatalysis and Enzyme Engineering

Medicinal Chemistry and Drug Design

Chiral Synthesis and Asymmetric Catalysis

Natural Product Synthesis and Biosynthesis Studies

These applications highlight the versatility and significance of “(S)-2-(3-(1-(tert-butylsulfonylmethyl)cyclohexyl)ureido)-3,3-dimethylbutanoic acid” in scientific research. Its crowded tert-butyl group continues to inspire innovative investigations across disciplines. If you’d like further details on any specific application, feel free to ask! 😊 .

属性

IUPAC Name |

(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N2O5S/c1-16(2,3)13(14(21)22)19-15(23)20-18(10-8-7-9-11-18)12-26(24,25)17(4,5)6/h13H,7-12H2,1-6H3,(H,21,22)(H2,19,20,23)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGWAUDFQVIERH-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)NC1(CCCCC1)CS(=O)(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)NC1(CCCCC1)CS(=O)(=O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid hydrochloride](/img/structure/B567787.png)

![1,3-Dibutyl-5-[1,3]dithian-2-ylidene-pyrimidine-2,4,6-trione](/img/structure/B567790.png)

![6-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B567797.png)